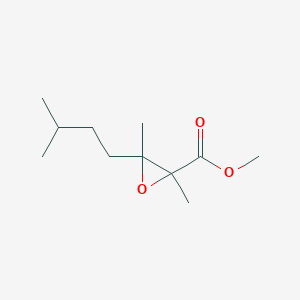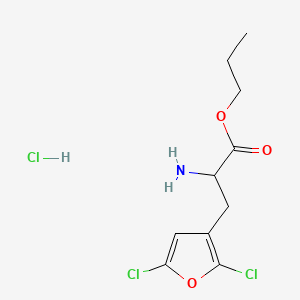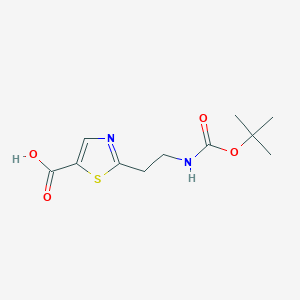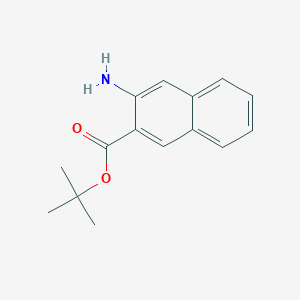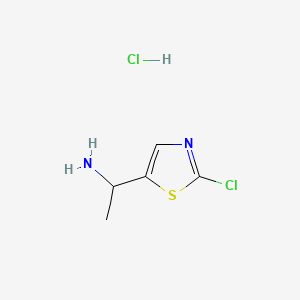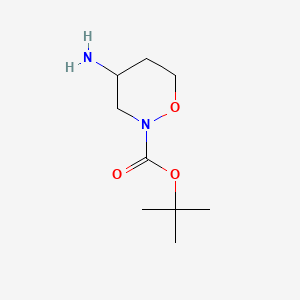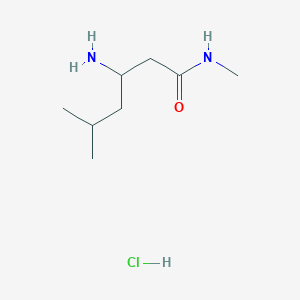
3-amino-N,5-dimethylhexanamidehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-N,5-dimethylhexanamidehydrochloride: is a chemical compound with the molecular formula C8H18N2O It is known for its unique structure and properties, making it a subject of interest in various fields of scientific research
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-N,5-dimethylhexanamidehydrochloride typically involves the reaction of specific precursors under controlled conditions. One common method includes the reaction of 3-amino-5-methylhexanoic acid with dimethylamine in the presence of a dehydrating agent. The reaction is carried out in an organic solvent such as dichloromethane at a temperature of around 0-5°C. The product is then purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored to ensure high yield and purity. The use of automated systems for temperature control, solvent addition, and product isolation is common to enhance efficiency and safety.
化学反応の分析
Types of Reactions: 3-amino-N,5-dimethylhexanamidehydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is typically an amine derivative.
Substitution: The major products vary depending on the substituent introduced.
科学的研究の応用
Chemistry: 3-amino-N,5-dimethylhexanamidehydrochloride is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in complex chemical reactions, making it valuable in organic synthesis.
Biology: In biological research, this compound is used to study enzyme interactions and protein synthesis. Its ability to interact with biological molecules makes it a useful tool in biochemical assays.
Medicine: The compound has potential applications in drug development. Its derivatives are being explored for their therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
作用機序
The mechanism of action of 3-amino-N,5-dimethylhexanamidehydrochloride involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and proteins, altering their activity and function. The compound’s structure allows it to form hydrogen bonds and electrostatic interactions with its targets, leading to changes in their conformation and activity.
類似化合物との比較
- 3-amino-5-methylhexanoic acid
- N,N-dimethylhexanamide
- 3-amino-5,6-dimethyl-1,2,4-triazine
Comparison: 3-amino-N,5-dimethylhexanamidehydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to 3-amino-5-methylhexanoic acid, it has an additional dimethylamino group, enhancing its reactivity. Unlike N,N-dimethylhexanamide, it possesses an amino group, allowing it to participate in a wider range of chemical reactions. Compared to 3-amino-5,6-dimethyl-1,2,4-triazine, it has a simpler structure, making it easier to synthesize and manipulate in laboratory settings.
特性
分子式 |
C8H19ClN2O |
|---|---|
分子量 |
194.70 g/mol |
IUPAC名 |
3-amino-N,5-dimethylhexanamide;hydrochloride |
InChI |
InChI=1S/C8H18N2O.ClH/c1-6(2)4-7(9)5-8(11)10-3;/h6-7H,4-5,9H2,1-3H3,(H,10,11);1H |
InChIキー |
VQCSGGXBYCKWED-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(CC(=O)NC)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


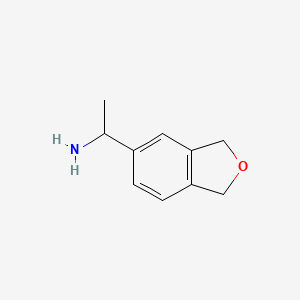

![(1R,2R,5S,6S)-2,5-dibromo-9-oxabicyclo[4.2.1]nonane,endo](/img/structure/B13575666.png)
![methyl (1R,4S,5S)-2-azabicyclo[2.1.1]hexane-5-carboxylate, trifluoroacetic acid](/img/structure/B13575668.png)
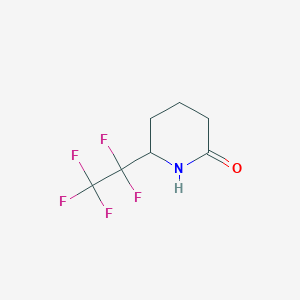
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylpropan-1-amine](/img/structure/B13575675.png)
![3-({3-Bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)pyridine](/img/structure/B13575683.png)
